3'-Methoxycoumestrol

Description

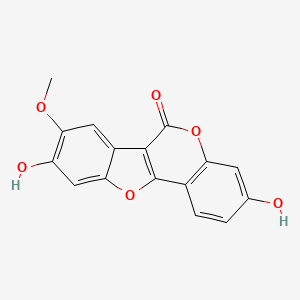

Structure

3D Structure

Properties

IUPAC Name |

3,9-dihydroxy-8-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-20-13-5-9-12(6-10(13)18)21-15-8-3-2-7(17)4-11(8)22-16(19)14(9)15/h2-6,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQORJFLPGOCLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928204 | |

| Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,8-Dihydroxy-9-methoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13360-66-2 | |

| Record name | 3'-Methoxycoumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

329 - 329.5 °C | |

| Record name | 3,8-Dihydroxy-9-methoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3'-Methoxycoumestrol natural sources and isolation from alfalfa

An In-Depth Technical Guide to 3'-Methoxycoumestrol: Natural Occurrence and Isolation from Alfalfa

Introduction

This compound is a naturally occurring organic compound belonging to the coumestan class of phytochemicals. As a derivative of coumestrol, a well-known phytoestrogen, it is of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. Its structural similarity to steroidal estrogens allows it to interact with various biological pathways, suggesting potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed protocol for its isolation and characterization from its primary plant source, Medicago sativa (alfalfa), and an exploration of its potential signaling pathways.

Natural Sources of this compound

This compound has been identified as one of several coumestans present in alfalfa (Medicago sativa).[1][2] Alfalfa is considered the principal natural source from which this compound has been isolated and characterized.[3][4] Coumestans, in general, are found in various legumes, with the highest concentrations often reported in clover and alfalfa sprouts.[5] The production of these compounds in plants can be influenced by environmental factors, such as fungal infection or damage by pests.[5]

While a wide range of phytoestrogens have been quantified across numerous plant species, specific quantitative data for this compound remains sparse in the literature compared to its parent compound, coumestrol. Alfalfa stands out as the definitive source documented in foundational studies.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₆ | [1] |

| Melting Point | 329.0-329.5 °C (decomposes) | [1] |

| Elemental Analysis | ||

| Calculated (%) | C, 64.4; H, 3.38; OCH₃, 10.4 | [1] |

| Found (%) | C, 64.2; H, 3.51; OCH₃, 10.9 | [1] |

Isolation of this compound from Alfalfa (Medicago sativa)

The isolation of this compound from alfalfa is a multi-step process involving extraction, separation, and purification. The following protocol is based on the methodologies described by Bickoff et al., who first isolated and characterized the compound.[1][2]

Experimental Workflow for Isolation

Caption: Workflow for the isolation and characterization of this compound from alfalfa.

Detailed Experimental Protocols

1. Initial Extraction of Phenolic Compounds:

-

Objective: To obtain a crude extract containing coumestans from dried alfalfa.

-

Protocol:

-

Obtain high-quality, dried alfalfa leaf meal. The material should be finely milled to increase the surface area for extraction.

-

Perform a Soxhlet extraction or maceration using a polar solvent such as acetone or a hydroalcoholic mixture (e.g., 70% ethanol).[6]

-

Continue the extraction process until the solvent runs clear, indicating that the majority of soluble compounds have been extracted.

-

Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, gummy solid. This is the crude phenolic extract.

-

2. Purification by Countercurrent Distribution (CCD):

-

Objective: To separate this compound from other closely related phenolic compounds in the crude extract.[7]

-

Protocol:

-

Dissolve the crude extract in a suitable biphasic solvent system. The choice of solvents is critical for effective separation. A system like chloroform-methanol-water might be employed.

-

Utilize a laboratory-scale countercurrent distribution apparatus.

-

Perform a large number of transfers (e.g., 800 transfers were used in the original isolation of a related compound) to achieve high-resolution separation.[2]

-

After the distribution is complete, collect the contents of the tubes containing the desired compound. The target fractions can be identified by thin-layer chromatography (TLC) analysis of the contents of individual tubes. For this compound (initially termed Compound III), the relevant fractions were tubes 20 to 70 in the described setup.[2]

-

Combine the target fractions and evaporate the solvent to dryness.

-

3. Final Purification by Recrystallization:

-

Objective: To obtain highly pure, crystalline this compound.

-

Protocol:

-

Take the solid residue obtained from the CCD step.

-

Dissolve the solid in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then chill further to induce crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Dry the crystals under a vacuum. The result should be a white, crystalline solid.[2]

-

4. Characterization and Identification:

-

Objective: To confirm the identity and purity of the isolated compound.

-

Protocol:

-

Melting Point Determination: Measure the melting point of the crystals. Pure this compound decomposes at 329.0-329.5 °C.[1]

-

Elemental Analysis: Determine the elemental composition (C, H) and methoxy group content (OCH₃) to confirm the molecular formula C₁₆H₁₀O₆.[1]

-

Spectroscopy:

-

Ultraviolet (UV) Spectroscopy: Record the UV spectrum in a suitable solvent (e.g., ethanol) to observe characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to elucidate the detailed chemical structure and confirm the position of the methoxy group.

-

Mass Spectrometry (MS): Determine the exact molecular weight and fragmentation pattern to further confirm the structure.

-

-

Proposed Signaling Pathways for this compound

Specific signaling pathways for this compound are not extensively detailed in the literature. However, based on its structural similarity to coumestrol and other phytoestrogens, its mechanism of action can be inferred to involve similar pathways, primarily through interaction with estrogen receptors (ERα and ERβ).[5][8]

Coumestrol is known to modulate several key signaling cascades, including the PI3K/Akt and MAPK (ERK1/2, JNK) pathways, which are critical for regulating cell proliferation, migration, and apoptosis.[9][10] It can also inhibit enzymes like aromatase, which is involved in estrogen biosynthesis.[11] Therefore, this compound may act as a selective estrogen receptor modulator (SERM), initiating downstream signaling upon binding to ERs located in the cytoplasm or nucleus.

Caption: Proposed signaling pathways for this compound via estrogen receptors.

This diagram illustrates two potential mechanisms:

-

Genomic Pathway: this compound binds to nuclear ERs, which then bind to Estrogen Response Elements (EREs) on DNA, directly regulating the transcription of target genes involved in cellular processes.

-

Non-Genomic Pathway: The compound binds to membrane-associated ERs, rapidly activating cytoplasmic signaling cascades like PI3K/Akt and MAPK/ERK, which in turn can influence gene expression and other cellular functions.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 5. Coumestrol - Wikipedia [en.wikipedia.org]

- 6. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISOLATION OF COUMESTROL AND OTHER PHENOLICS FROM ALFALFA BY COUNTERCURRENT DISTRIBUTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coumestrol Inhibits Proliferation and Migration of Prostate Cancer Cells by Regulating AKT, ERK1/2, and JNK MAPK Cell Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling 3'-Methoxycoumestrol

This guide provides crucial safety and logistical information for the handling and disposal of 3'-Methoxycoumestrol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the known hazards of the closely related parent compound, coumestrol, and general best practices for handling potentially hazardous chemical compounds. Users should always perform their own risk assessment before beginning work.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for the related compound coumestrol, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes the required PPE.

| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Protective Clothing | Respiratory Protection |

| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Latex Gloves | Safety Glasses with Side Shields or Goggles[2] | Standard Lab Coat | Recommended to avoid inhaling fine particles. Use a NIOSH-approved respirator if a ventilated enclosure is not available.[2] |

| Solution Preparation | Chemical Fume Hood | Nitrile or Latex Gloves | Safety Goggles[2] | Standard Lab Coat | Not generally required when working in a fume hood. |

| Cell Culture/In Vitro Assays | Laminar Flow Hood/Biosafety Cabinet | Nitrile or Latex Gloves | Safety Glasses | Standard Lab Coat | Not required. |

| Animal Handling (Dosing) | Ventilated Cage Changing Station or Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown | NIOSH-approved respirator may be required depending on the dosing procedure and risk assessment. |

| Waste Disposal | Well-Ventilated Area | Nitrile or Latex Gloves | Safety Goggles | Standard Lab Coat | Not generally required. |

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

-

Before handling, ensure you have read and understood this guide and the relevant institutional safety protocols.

-

Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

-

Wear all required PPE as specified in the table above.

-

Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

2. Solution Preparation:

-

Prepare solutions in a chemical fume hood.

-

Add the solvent to the weighed this compound slowly to avoid splashing.

-

Cap containers tightly and label them clearly with the compound name, concentration, solvent, date, and hazard warnings.

-

Store solutions in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

3. Experimental Use (Example Protocol):

This hypothetical protocol is for an in vitro cell-based assay and should be adapted for specific experimental needs.

-

Stock Solution Preparation:

-

In a chemical fume hood, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C in amber vials to protect from light.

-

-

Working Solution Preparation:

-

Thaw the stock solution at room temperature.

-

In a laminar flow hood, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

-

Cell Treatment:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Carefully remove the old medium and replace it with the medium containing the various concentrations of this compound.

-

Incubate the cells for the desired time period.

-

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3]

-

Solid Waste:

-

Collect all contaminated solid waste, including weighing papers, pipette tips, gloves, and lab coats, in a dedicated, clearly labeled hazardous waste container.

-

-

Liquid Waste:

-

Collect all liquid waste, including unused solutions and contaminated cell culture medium, in a sealed and clearly labeled hazardous waste container.

-

Do not pour any waste containing this compound down the drain.[1]

-

-

Sharps:

-

Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

-

Diagram of Safe Handling Workflow

A flowchart illustrating the safe handling workflow for this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.